molecular formula C6H3ClIN3 B8266738 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine

6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B8266738
M. Wt: 279.46 g/mol
InChI Key: XYPHWQPYVBWEJA-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine typically involves the iodination of 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain the intermediate 8. The NH group of this intermediate is then protected using PMB-Cl to produce the key intermediate 9 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale iodination and protection reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). By inhibiting the kinase activity of TRKs, it can disrupt downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities .

Properties

IUPAC Name

6-chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-4(8)1-3-2-9-11-6(3)10-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPHWQPYVBWEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC(=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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